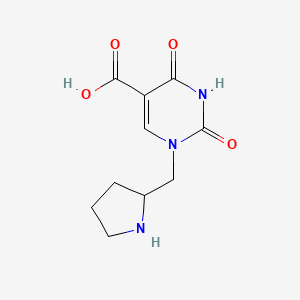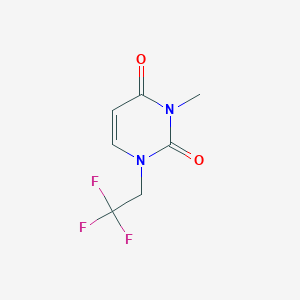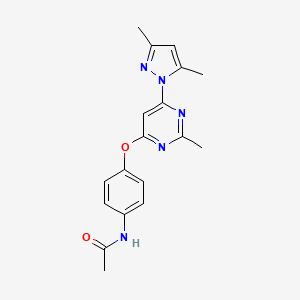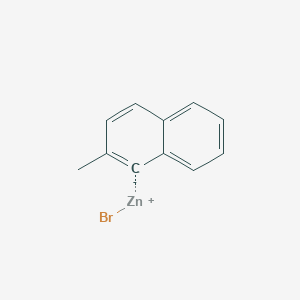
2-Methyl-1-naphthylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-naphthylZinc bromide is an organozinc compound that features a zinc atom bonded to a bromine atom and a 2-methyl-1-naphthyl group. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-naphthylZinc bromide can be synthesized through the reaction of 2-methyl-1-naphthyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2-Methyl-1-naphthyl bromide+Zn→2-Methyl-1-naphthylZinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and inert atmosphere is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Transmetalation: Transfers the 2-methyl-1-naphthyl group to other metals, such as palladium or copper.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from cross-coupling reactions.
Scientific Research Applications
2-Methyl-1-naphthylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of organic materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-naphthylZinc bromide involves the nucleophilic attack of the 2-methyl-1-naphthyl group on electrophilic centers, such as carbonyl carbon atoms. The zinc atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. The molecular targets are typically electrophilic carbon atoms in organic molecules.
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- 2-MethylphenylZinc bromide
- 1-NaphthylZinc bromide
Uniqueness
2-Methyl-1-naphthylZinc bromide is unique due to the presence of the 2-methyl-1-naphthyl group, which imparts specific reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of steric and electronic properties, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H9BrZn |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
bromozinc(1+);2-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZRUKBVQHVUWUDJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


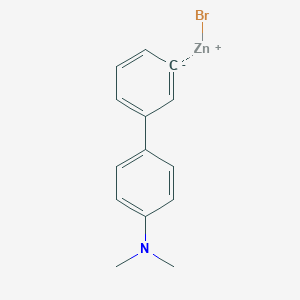


![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)
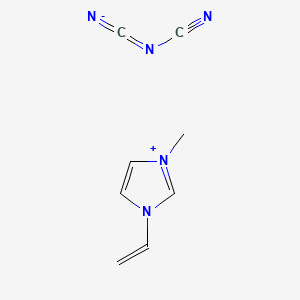
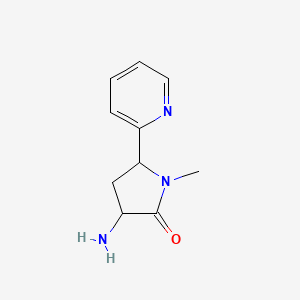
![(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one](/img/structure/B14882590.png)
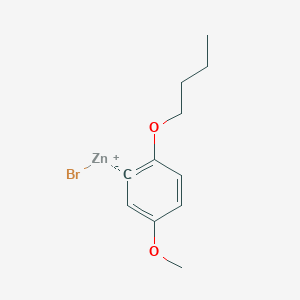
![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)

